An In-depth Technical Guide to 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile: Synthesis, Properties, and Reactivity
An In-depth Technical Guide to 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile: Synthesis, Properties, and Reactivity
Foreword: The Pyrrole Scaffold in Modern Chemistry
The pyrrole ring, a five-membered aromatic heterocycle, represents a cornerstone of chemical synthesis and biological function.[1][2] Its presence in vital natural products like heme and chlorophyll, as well as in numerous pharmaceutical agents, underscores its significance. The molecule 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile is a highly functionalized derivative within this class. Its strategic placement of an amino group, a nitrile moiety, and a phenyl substituent makes it a versatile and valuable building block for the synthesis of more complex molecular architectures, particularly in the realms of medicinal chemistry and materials science.[3][4] This guide provides an in-depth exploration of its core physical and chemical properties, synthesis, and reactivity, offering field-proven insights for researchers and drug development professionals.
Core Physicochemical Characteristics
Understanding the fundamental physicochemical properties of a compound is the first step in its effective application. These parameters govern its behavior in different solvents, its stability, and its handling requirements. The properties of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉N₃ | [5] |
| Molecular Weight | 183.213 g/mol | [5] |
| Appearance | Typically a yellow or off-white solid | [6] |
| Melting Point | 168-170 °C | [5] |
| Solubility | Generally soluble in alcohols, ether, and benzene; poorly soluble in water. | |
| SMILES | NC1=C(C#N)C(=C[NH]1)C2=CC=CC=C2 | [5] |
| InChIKey | XYEJDFIDVKWWTR-UHFFFAOYSA-N | [5] |
Synthesis: A Multi-Component Approach
The synthesis of highly substituted pyrroles like 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile is often achieved through multi-component reactions (MCRs). The strategic advantage of MCRs lies in their efficiency and atom economy; multiple starting materials are combined in a single pot to form a complex product, minimizing intermediate isolation steps and reducing solvent waste. A common and effective route is a variation of the Gewald reaction, which traditionally synthesizes 2-aminothiophenes but can be adapted for pyrroles.[7][8][9]
Synthetic Rationale and Mechanism
The synthesis typically involves the condensation of an α-methylene ketone (or a precursor), an activated nitrile, and an amine source. In the case of the title compound, this translates to a reaction between a phenyl-substituted carbonyl compound, malononitrile, and an ammonia equivalent. The reaction proceeds through a series of steps, beginning with a Knoevenagel condensation between the carbonyl compound and malononitrile, followed by a Michael addition and subsequent cyclization and aromatization to form the stable pyrrole ring.
Validated Experimental Protocol
This protocol describes a reliable method for the synthesis of substituted aminopyrrole carbonitriles, adapted from established literature procedures.[6]
Objective: To synthesize 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile via a one-pot, multi-component reaction.
Materials:
-
Benzaldehyde
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Malononitrile
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Ammonium acetate (as ammonia source)
-
Ethanol (solvent)
-
Piperidine (base catalyst)
-
Standard laboratory glassware
-
Stirring hotplate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzaldehyde (1.0 mmol), malononitrile (1.2 mmol), and ammonium acetate (1.5 mmol).
-
Solvent Addition: Add 20 mL of ethanol to the flask.
-
Catalyst Addition: Add 2-3 drops of piperidine to the mixture. The catalyst is crucial for promoting the initial condensation steps.
-
Reaction Execution: Heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. A solid precipitate should form.
-
Pour the mixture into 50 mL of ice-cold water to precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the final product as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: One-pot synthesis workflow for 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile.
Spectral and Structural Characterization
Rigorous characterization is essential to confirm the structure of the synthesized molecule. The combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecular framework.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural elucidation. For the title compound (in DMSO-d₆), one would expect:
-
¹³C NMR Spectroscopy: The carbon spectrum complements the proton data:
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying functional groups. Key vibrational frequencies include:
-
N-H stretching: A pair of sharp bands around 3300-3500 cm⁻¹ for the primary amine (-NH₂).
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C≡N stretching: A sharp, intense absorption band around 2200-2260 cm⁻¹ for the nitrile group.
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C=C stretching: Bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic phenyl and pyrrole rings.
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule, confirming its elemental composition. For C₁₁H₉N₃, the expected mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.[6]
Chemical Properties and Reactivity
The reactivity of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile is dictated by the interplay of its constituent functional groups and the aromatic pyrrole core.
The Pyrrole Ring: Acidity and Basicity
Unlike typical aliphatic amines, the nitrogen atom in the pyrrole ring is non-basic.[1][2] Its lone pair of electrons is delocalized and participates in the 6 π-electron aromatic system, which is essential for the ring's stability. Protonation of this nitrogen would disrupt the aromaticity and is therefore energetically unfavorable. Conversely, the N-H proton is weakly acidic (pKa ≈ 17.5 for unsubstituted pyrrole) and can be removed by a strong base.[2]
Key Reactive Centers
The molecule offers three primary sites for further chemical transformation, making it a highly versatile synthetic intermediate.
-
The Amino Group (-NH₂): As a primary amine, this group is nucleophilic. It can readily undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of a wide variety of substituents. This serves as a key handle for building molecular complexity.
-
The Nitrile Group (-C≡N): The cyano group is an electrophilic site that can be transformed into other valuable functional groups. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, or it can be reduced to a primary amine.
-
The Aromatic Rings (Pyrrole and Phenyl): Both rings can undergo electrophilic aromatic substitution. The pyrrole ring, being electron-rich, is generally more reactive than the phenyl ring. The positions for substitution will be directed by the existing amino and cyano groups.
Reactivity Pathway Diagram
Caption: Key reactive pathways of the title compound.
Conclusion and Outlook
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile is more than just a chemical compound; it is a potent and versatile platform for chemical innovation. Its straightforward multi-component synthesis provides an accessible route to a scaffold rich in chemical handles. The strategic arrangement of its amino, nitrile, and phenyl groups allows for selective and diverse transformations, making it an ideal precursor for the construction of complex heterocyclic systems. For researchers in drug discovery and materials science, mastering the properties and reactivity of this molecule opens the door to novel structures with potentially significant biological and physical properties.
References
- A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique, 2018.
- 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile - Chemical Synthesis D
- PYRROLE - Ataman Kimya.
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 2015, 5, 15233–15266.
- Pyrrole - Wikipedia. Wikipedia.
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Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. Der Pharmacia Lettre, 2017, 9[4]: 51-58.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010 (i) 209-246.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- Mechanisms of the Gewald synthesis of 2-aminothiophenes
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